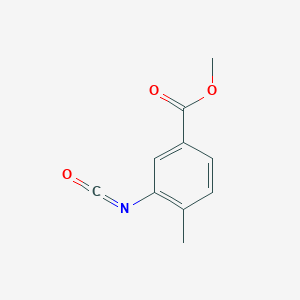
methyl 3-isocyanato-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-isocyanato-4-methylbenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid and contains both an isocyanate group and a methyl ester group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-isocyanato-4-methylbenzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with phosgene or a phosgene equivalent to form the isocyanate group. The methyl ester group is introduced through esterification with methanol. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-isocyanato-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used.
Major Products Formed
Ureas and carbamates: Formed from nucleophilic substitution reactions.
Carboxylic acids: Formed from hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
methyl 3-isocyanato-4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of methyl 3-isocyanato-4-methylbenzoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products such as ureas and carbamates. These reactions are often used to modify the properties of molecules and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-isocyanatobenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-isocyanatobenzoate: Isomer with the isocyanate group in a different position on the benzene ring.
Methyl 2-isocyanatobenzoate: Another isomer with the isocyanate group in a different position.
Uniqueness
methyl 3-isocyanato-4-methylbenzoate is unique due to the presence of both the isocyanate and methyl ester groups, which provide distinct reactivity and versatility in organic synthesis. Its specific substitution pattern on the benzene ring also contributes to its unique properties and applications .
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
methyl 3-isocyanato-4-methylbenzoate |
InChI |
InChI=1S/C10H9NO3/c1-7-3-4-8(10(13)14-2)5-9(7)11-6-12/h3-5H,1-2H3 |
InChI-Schlüssel |
DKMIWOVCPZAWBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N=C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

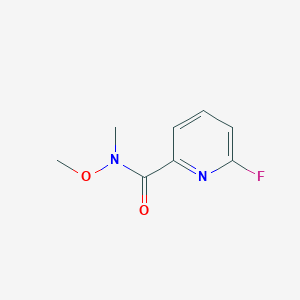
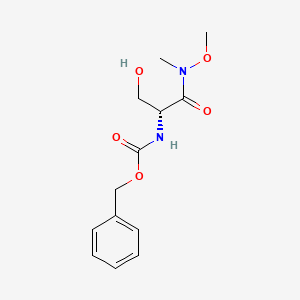
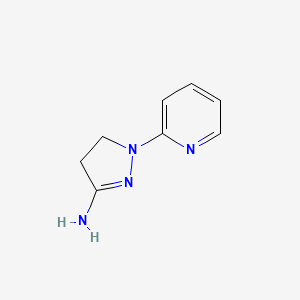
![6-Acetamidothieno[3,2-b]pyridine](/img/structure/B8714532.png)
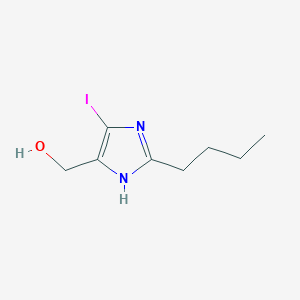

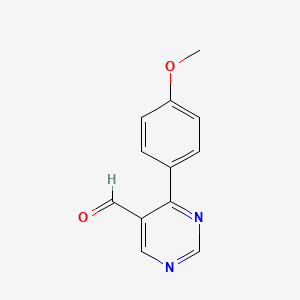
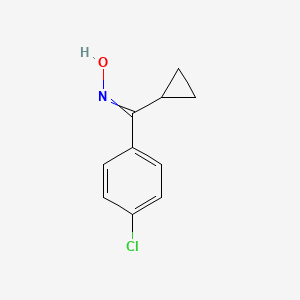
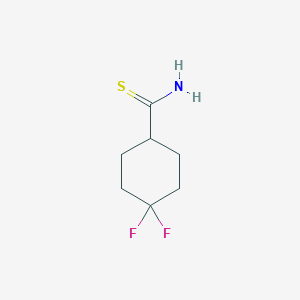
![Methyl 2-[(phenylcarbamoyl)amino]acetate](/img/structure/B8714569.png)
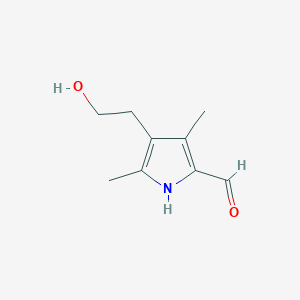
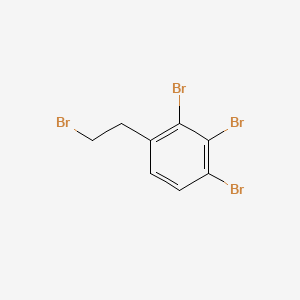
![[6-(Hydroxymethyl)-1-cyclohex-3-enyl]methanol](/img/structure/B8714596.png)
![[(4S)-4-(tritylamino)cyclopent-1-en-1-yl]methanol](/img/structure/B8714601.png)
